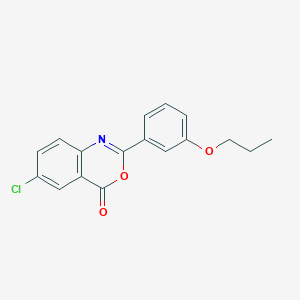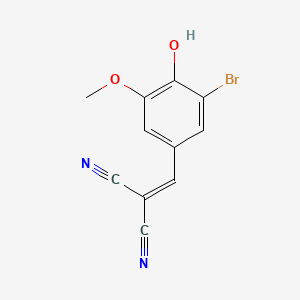![molecular formula C16H17N3O4 B5301660 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as a pyridinecarboximidamide derivative, and its chemical structure is represented as C18H20N4O4.
作用机制
The mechanism of action of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This inhibition leads to the suppression of angiogenesis, which is the process of forming new blood vessels. By inhibiting angiogenesis, N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide can prevent the growth and spread of tumors.
Biochemical and Physiological Effects
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, it can suppress the formation of new blood vessels, which is a crucial step in the growth and spread of tumors.
实验室实验的优点和局限性
One of the advantages of using N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of various diseases. However, one of the limitations is that further studies are needed to determine its efficacy and safety in humans.
未来方向
There are several future directions related to N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, research could be conducted to determine the safety and efficacy of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in humans.
Conclusion
In conclusion, N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of cancer, inflammation, and other diseases. Further studies are needed to determine its efficacy and safety in humans and to optimize the synthesis method to improve the yield and purity of the compound.
合成方法
The synthesis of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the reaction between 4-pyridinecarboximidamide and 2-(4-methoxyphenoxy)propanoic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The product is then purified by column chromatography to obtain N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide as a white powder.
科学研究应用
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been investigated for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. These properties make it a promising candidate for the treatment of cancer, inflammation, and other diseases.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11(22-14-5-3-13(21-2)4-6-14)16(20)23-19-15(17)12-7-9-18-10-8-12/h3-11H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXHDXHCHNCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)